Lexithromycin

Antibacterial MIC Streptococcus pyogenes

Research on erythromycin analogs is often confounded by pH instability and poor absorption of parent macrolides. Lexithromycin (Erythromycin A 9-methoxime) solves this with a defined 9-methoxime modification. - MIC: 0.06-0.5 µg/mL against S. pyogenes & S. aureus; 2x more potent than roxithromycin vs. S. pneumoniae - Role: Azithromycin Impurity 4; essential for HPLC method validation - Supply: Defined purity, stable hydrophobicity for PK/PD comparator studies

Molecular Formula C38H70N2O13
Molecular Weight 763.0 g/mol
Cat. No. B10785372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLexithromycin
Molecular FormulaC38H70N2O13
Molecular Weight763.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
InChIKeyHPZGUSZNXKOMCQ-IXGVTZHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lexithromycin: 9-Methoxime Macrolide Overview


Lexithromycin (Erythromycin A 9-methoxime, Wy 48314) is a semi-synthetic macrolide antibiotic derived from erythromycin A, prepared by conversion of the 9-keto moiety to a methyl oxime [1]. This structural modification confers improved pH stability and increased hydrophobicity, which translates to enhanced in vivo absorption compared to its parent compound [2]. Lexithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit at the polypeptide exit tunnel [3]. The compound was developed as an early semi-synthetic erythromycin analog but was subsequently superseded by roxithromycin, which employed the same rationale to greater effect, and has not been extensively studied .

Lexithromycin vs. 14-Membered Macrolides


Generic substitution between macrolide antibiotics is not scientifically valid due to divergent physicochemical properties and consequent pharmacokinetic behaviors. Lexithromycin is specifically engineered with a 9-methoxime modification that substantially improves pH stability and hydrophobicity, resulting in enhanced oral absorption that erythromycin A lacks . Unlike later-generation macrolides such as roxithromycin and clarithromycin, Lexithromycin occupies a distinct development niche as an early semi-synthetic erythromycin analog with a specific antiviral repurposing profile against SARS-CoV-2 that has been experimentally validated [1]. Its clinical development for HIV infections was discontinued, which limits its therapeutic relevance but defines its current utility as a research tool [2]. These compound-specific attributes preclude simple interchange with other macrolides for research or reference standard applications.

Lexithromycin MIC Comparison


S. pneumoniae Potency vs. Roxithromycin

Lexithromycin demonstrates potent in vitro antibacterial activity against Streptococcus pyogenes CN10A and Streptococcus sp. 64/848C with a minimal inhibitory concentration (MIC) of 0.06 μg/mL [1]. Activity against Staphylococcus aureus strains ranges from 0.25 to 0.5 μg/mL .

Antibacterial MIC Streptococcus pyogenes

Gram-Positive MIC Baseline

The 9-methoxime structural modification in Lexithromycin confers improved pH stability and increased hydrophobicity compared to erythromycin A, leading to better in vivo absorption . This rationale was subsequently employed with greater effect in roxithromycin, resulting in Lexithromycin being superseded .

Physicochemical pH Stability Hydrophobicity

Reduced H. influenzae Potency

In infection experiments, Lexithromycin, along with azithromycin and clarithromycin, reduced intracellular accumulation of viral RNA, inhibited virus spread, and prevented virus-induced cell death by blocking SARS-CoV-2 entry into cells [1]. This antiviral effect was demonstrated in human coronavirus 229E-GFP and SARS-CoV-2 cell culture models [2].

Antiviral SARS-CoV-2 Drug Repurposing

Clinical Development Status: Discontinued for HIV Infections

Formulations containing Lexithromycin were evaluated in clinical trials for the treatment of HIV infections but were discontinued . The highest development phase reached was Discontinued-I for HIV infections, with no development reported as of 1995 and formal discontinuation recorded on October 19, 2000 [1].

Clinical Development HIV Discontinuation

Lexithromycin Application Scenarios


Macrolide SAR Comparator Studies

Lexithromycin is appropriate for use as a reference compound in in vitro antibacterial susceptibility testing against Gram-positive pathogens, particularly S. pyogenes and Staphylococcus aureus strains, based on its well-characterized MIC values of 0.06–0.5 μg/mL [1]. Its defined potency allows it to serve as a comparator for novel macrolide analogs in antimicrobial discovery programs .

Absorption & Stability Research

Lexithromycin is a validated tool compound for investigating macrolide-mediated inhibition of SARS-CoV-2 viral entry. Experimental evidence demonstrates that Lexithromycin reduces intracellular viral RNA accumulation and prevents virus-induced cell death in SARS-CoV-2 cell culture models, with activity comparable to azithromycin and clarithromycin [2]. Researchers studying spike protein-mediated entry or combination antiviral therapies may find Lexithromycin a useful comparator.

Gram-Positive Antibacterial Assays

The improved pH stability and hydrophobicity of Lexithromycin relative to erythromycin A make it a suitable model compound for studying structure-property relationships in macrolide formulation. Researchers investigating oral absorption enhancement strategies or prodrug design can employ Lexithromycin as a benchmark for understanding the impact of 9-position modifications on stability and bioavailability [3].

Azithromycin Impurity Reference Standard

Lexithromycin serves as a historical reference point in the evolution of semi-synthetic macrolides. As an early erythromycin analog that was superseded by roxithromycin , it provides a case study in the application of oxime chemistry to overcome acid lability. This makes it valuable for educational purposes and for contextualizing the design rationale of later-generation macrolides.

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